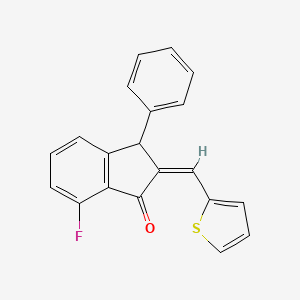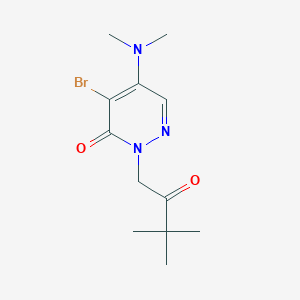
4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone (BDOP) is an organic compound that has been studied for its potential applications in synthetic organic chemistry and scientific research. It is a heterocyclic compound that contains a pyridazinone ring structure and a bromine atom. BDOP has been used in a variety of chemical reactions, such as cycloaddition, condensation, and oxidation reactions. In addition, BDOP has been studied for its potential applications in scientific research, such as for the synthesis of biologically active compounds. In
Applications De Recherche Scientifique
Heterocyclic Synthesis
4-Bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is utilized as a key starting material in the synthesis of various heterocyclic compounds. This chemical plays a significant role in the regioselective formation of Michael adducts, which are pivotal in the creation of pyridazinone, furanone, oxazinone, diazapine, pyrane, and hydroxyl pyridine derivatives. The steric factor is crucial for the regioselectivity of these reactions, indicating the versatility of this compound in heterocyclic chemistry (El-Hashash & Rizk, 2016).
Herbicidal Activity
The compound's derivatives exhibit significant herbicidal activity, specifically inhibiting the photosynthesis process in plants. Research on substituted pyridazinone compounds, including those structurally similar to 4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, has shown their capability to inhibit the Hill reaction and photosynthesis in barley. This mechanism contributes to their phytotoxicity, providing insights into the development of new herbicides with enhanced efficiency and selectivity (Hilton et al., 1969).
Antibacterial Activities
Moreover, the potential for antibacterial activity has been explored through the synthesis of novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related chemical. These compounds, including pyridazinones and furanones derivatives, have been synthesized and evaluated for their antibacterial properties, underscoring the compound's relevance in medicinal chemistry (El-Hashash et al., 2015).
Effects on Lipid Composition and Biosynthesis
The substituted pyridazinone derivatives also impact lipid composition and biosynthesis in both photosynthetic and non-photosynthetic microorganisms. Studies have shown that these compounds can alter the growth rate and synthesis of lipid classes in marine microalgae, providing valuable insights into their biochemical effects and potential applications in biotechnology (Henderson et al., 1990).
Propriétés
IUPAC Name |
4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZAYGTZQWIWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,5-Dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2757700.png)



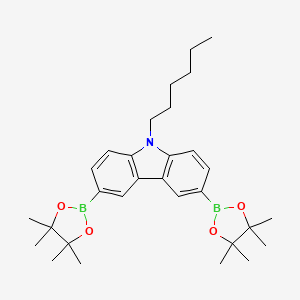
![Methyl 4-[(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2757706.png)
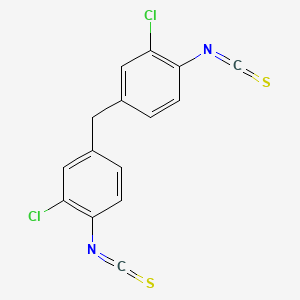
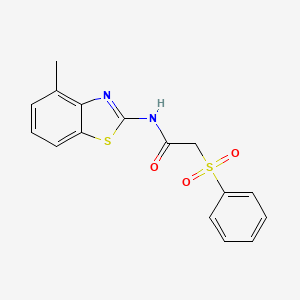
![N-(4-carbamoylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2757709.png)
![2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2757710.png)



